2-(4-Bromo-2-methoxyphenyl)-N-cyclobutylacetamide
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Overview
Description
2-(4-Bromo-2-methoxyphenyl)-N-cyclobutylacetamide is an organic compound that features a brominated aromatic ring and a cyclobutylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methoxyphenyl)-N-cyclobutylacetamide typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-methoxyphenyl)-N-cyclobutylacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the aromatic ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohol derivatives of the acetamide moiety.
Scientific Research Applications
2-(4-Bromo-2-methoxyphenyl)-N-cyclobutylacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of brominated aromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-methoxyphenyl)-N-cyclobutylacetamide is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors due to its structural features. The bromine atom and methoxy group may play roles in binding interactions, while the cyclobutylacetamide moiety could influence the compound’s overall conformation and activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-2-methoxyphenyl)acetamide: Lacks the cyclobutyl group, which may affect its binding affinity and specificity.
2-(4-Bromo-2-hydroxyphenyl)-N-cyclobutylacetamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and biological activity.
2-(4-Chloro-2-methoxyphenyl)-N-cyclobutylacetamide: Substitutes chlorine for bromine, which may influence its electronic properties and reactivity.
Uniqueness
2-(4-Bromo-2-methoxyphenyl)-N-cyclobutylacetamide is unique due to the combination of a brominated aromatic ring, a methoxy group, and a cyclobutylacetamide moiety. This combination imparts specific chemical and biological properties that distinguish it from similar compounds .
Properties
IUPAC Name |
2-(4-bromo-2-methoxyphenyl)-N-cyclobutylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-17-12-8-10(14)6-5-9(12)7-13(16)15-11-3-2-4-11/h5-6,8,11H,2-4,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRNZQOYEYDHHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CC(=O)NC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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